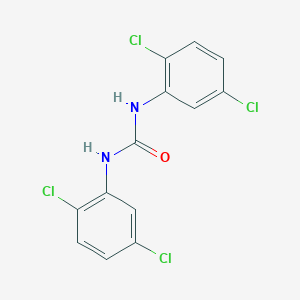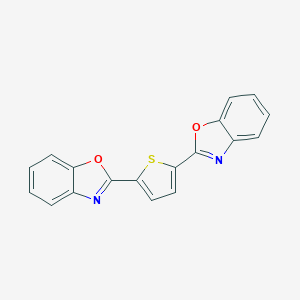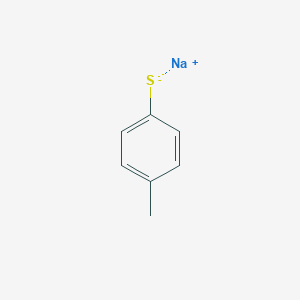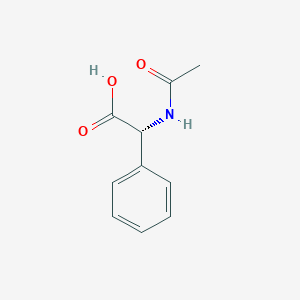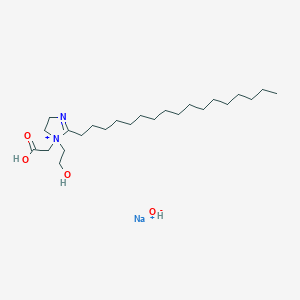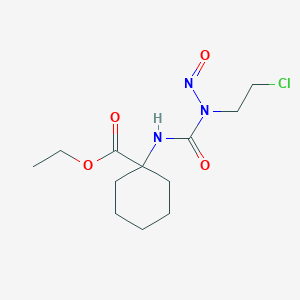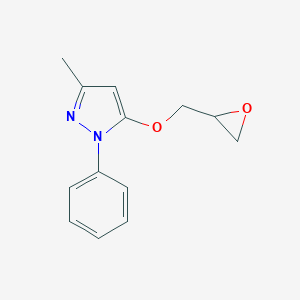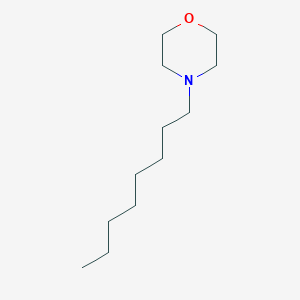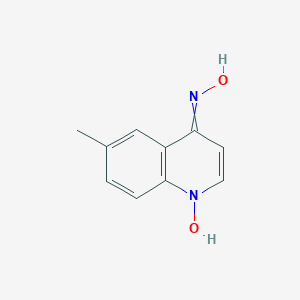![molecular formula C18H18O4 B080155 [2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- CAS No. 14991-63-0](/img/structure/B80155.png)
[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- is a chemical compound that belongs to the family of flavonoids. It is a natural product that is found in several plant species, including Sophora flavescens, Erythrina mulungu, and Pterocarpus marsupium. This compound has gained significant attention from the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways and the regulation of gene expression. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the antioxidant defense system.
Efectos Bioquímicos Y Fisiológicos
Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. It has also been shown to improve glucose metabolism, lipid metabolism, and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to protect against neuronal damage and cognitive impairment in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, even at high doses. Additionally, it is readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-. One area of interest is the development of novel synthetic analogs with improved pharmacological properties. Another area of interest is the investigation of its potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different signaling pathways and gene expression profiles.
Métodos De Síntesis
The synthesis of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- can be achieved through several methods. One of the most common methods is the condensation of 2-hydroxybenzaldehyde with 2,3-dihydroxybenzaldehyde in the presence of a base. Another method involves the reaction of 2,3-dihydroxybenzaldehyde with 2,4,5-trimethoxybenzaldehyde in the presence of a base. Both of these methods result in the formation of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- with good yields.
Aplicaciones Científicas De Investigación
Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and neuroprotective activities. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders.
Propiedades
Número CAS |
14991-63-0 |
|---|---|
Nombre del producto |
[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- |
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
6a,10-dimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromene |
InChI |
InChI=1S/C18H18O4/c1-19-14-8-7-12-10-18(20-2)17(22-16(12)9-14)15-6-4-3-5-13(15)11-21-18/h3-9,17H,10-11H2,1-2H3 |
Clave InChI |
JVXKLXVZSKFCML-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC3(C(O2)C4=CC=CC=C4CO3)OC)C=C1 |
SMILES canónico |
COC1=CC2=C(CC3(C(O2)C4=CC=CC=C4CO3)OC)C=C1 |
Sinónimos |
5,6a,7,12a-Tetrahydro-6a,10-dimethoxy[2]benzopyrano[4,3-b][1]benzopyran |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
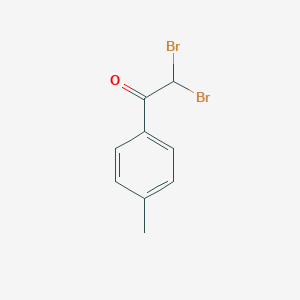
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)
